molecular formula C28H33NO4 B1245999 Hirsutellone B

Hirsutellone B

Cat. No. B1245999
M. Wt: 447.6 g/mol
InChI Key: VGNDUPFGVMMKPS-KOSFCWFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutellone B is a natural product found in Hirsutella nivea with data available.

Scientific Research Applications

Antimycobacterial and Antibiotic Activities

Hirsutellone B, along with other hirsutellones, is known for its significant antimycobacterial and antibiotic properties. Specifically, hirsutellone B has demonstrated impressive activity against Mycobacterium tuberculosis, the causative pathogen of tuberculosis, making it a promising lead compound for new antituberculosis drugs (Nicolaou et al., 2009).

Biosynthetic Pathway Exploration

Research has been conducted to understand the biosynthetic pathways of hirsutellones, including hirsutellone B. This exploration sheds light on the complex natural processes involved in their formation, which can have implications for drug development and synthetic biology (Ohashi et al., 2021).

Synthesis Techniques

Several studies have focused on the total synthesis of hirsutellone B, employing various innovative strategies and reactions. These synthetic approaches are important for the production of hirsutellone B in quantities sufficient for further study and potential pharmaceutical use. For instance, Ullmann-type direct macrocyclization has been used as a key technique in the synthesis of hirsutellone B (Uchiro et al., 2011).

Structural Analysis

In-depth structural analysis of hirsutellone B and related compounds has been carried out. Understanding the complex structure of hirsutellone B is crucial for the development of analogs and derivatives with potentially improved pharmacological profiles (Isaka et al., 2006).

Development of Analogues and Derivatives

Research has been done to create analogues and derivatives of hirsutellone B, which could lead to compounds with enhanced or modified biological properties. This includes studies on bio-inspired synthesis methods (Nicolaou et al., 2011).

Evaluation of Biological and Synthetic Pathways

There is ongoing research to understand the biological and synthetic pathways leading to the creation of hirsutellone B and other similar fungal polyketides. This research aims to decode the natural logic and complexity behind these compounds (Li et al., 2013).

properties

Molecular Formula

C28H33NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(3S,4R,7R,9S,10S,13S,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione

InChI

InChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1

InChI Key

VGNDUPFGVMMKPS-KOSFCWFBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6(C[C@@H](C4=O)C(=O)N6)O)C=C5)C=C

Canonical SMILES

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C

synonyms

hirsutellone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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